
A Comparative Guide to the Structural and
Functional Landscape of NCR044 Disulfide

Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Antifungal agent 44

Cat. No.: B15560959 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known structural and functional

properties of the nodule-specific cysteine-rich peptide NCR044, with a focus on the implications

of its disulfide bond isomers. While detailed functional data is available for one native isoform,

this document leverages findings from related NCR peptides to extrapolate potential

differences among all possible NCR044 disulfide isomers, offering a roadmap for future

research and development.

Introduction to NCR044 and its Disulfide Isomerism
NCR044 is a 36-amino acid cationic peptide expressed in the root nodules of the model

legume Medicago truncatula. It has garnered significant interest for its potent antifungal activity

against a range of plant pathogens, making it a promising candidate for development as a

biofungicide.[1][2][3][4] The structure of NCR044 is largely disordered but contains a short

alpha-helix and a three-residue antiparallel beta-sheet, which are stabilized by two

intramolecular disulfide bonds.[1][2]

The primary sequence of NCR044 contains four cysteine residues at positions 9, 15, 25, and

31, allowing for the formation of three distinct disulfide bond isomers (regioisomers).[1][5] The

specific connectivity of these disulfide bonds is critical as it dictates the peptide's three-

dimensional fold, which in turn influences its biological activity. Studies on other NCR peptides,
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such as NCR247 and Chickpea NCR13, have demonstrated that different disulfide isomers can

exhibit strikingly different bioactivities.[6][7][8][9]

This guide will focus on the characterized native isomer of NCR044 and provide a comparative

framework for its other potential isomers based on established principles of disulfide isomerism

in cysteine-rich peptides.

Structural Comparison of NCR044 Isomers
The native and functionally characterized isomer of NCR044 has been determined to have a

disulfide bond connectivity of Cys9-Cys31 and Cys15-Cys25. This was identified through mass

spectral analysis of the trypsin-digested peptide.[1] The reduced form of the peptide, where the

disulfide bonds are broken, is largely unstructured, highlighting the essential role of these

linkages in maintaining the peptide's tertiary structure.[1][8][10]

The two other potential, yet uncharacterized, isomers of NCR044 would have the following

connectivities:

Isomer 2: Cys9-Cys15 and Cys25-Cys31

Isomer 3: Cys9-Cys25 and Cys15-Cys31

While the precise structures of Isomer 2 and Isomer 3 are unknown, it is highly probable that

these different disulfide pairings would result in distinct three-dimensional conformations. As

observed with isomers of NCR169 and Chickpea NCR13, these variations could lead to

differences in structural compactness, flexibility, and the exposure of key amino acid residues

involved in target binding.[8][10]

Table 1: Structural Properties of Potential NCR044
Disulfide Isomers
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Property
Native Isomer
(Cys9-Cys31,
Cys15-Cys25)

Potential
Isomer 2
(Cys9-Cys15,
Cys25-Cys31)

Potential
Isomer 3
(Cys9-Cys25,
Cys15-Cys31)

Reduced
(Dithiol) Form

Disulfide Bonds Present Present Present Absent

Secondary

Structure

One 4-residue α-

helix, one 3-

residue

antiparallel β-

sheet[1][2]

Predicted to

differ from the

native isomer

Predicted to

differ from the

native isomer

Largely

disordered[1][8]

[10]

Tertiary Structure

Partially

structured,

dynamic[1][2]

Predicted to

have a distinct

3D fold

Predicted to

have a distinct

3D fold

Unstructured[1]

[8][10]

Structural

Stability

Enhanced

stability against

proteolysis

(inferred from

other NCRs)[5]

Predicted to

have altered

stability

Predicted to

have altered

stability

Lower stability

Functional Comparison of NCR044 Isomers
The native isomer of NCR044 exhibits a multifaceted mechanism of antifungal action.[1][2][3]

Based on comparative studies of other NCR peptides, it is anticipated that the different disulfide

isomers of NCR044 would display significant variations in their functional profiles.[6][7][8][9]

Antifungal Activity
The native NCR044 isomer is potently fungicidal against several plant pathogens, including

Botrytis cinerea and various Fusarium species, with an IC50 value of 1.55 ± 0.21 µM against B.

cinerea.[3] Studies on NCR247 and NCR13 have shown that different disulfide isomers can

have significantly different levels of antimicrobial and antifungal potency.[6][7][8] It is plausible

that one of the uncharacterized NCR044 isomers could exhibit either enhanced or diminished

fungicidal activity compared to the native form.
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Mechanism of Action
The antifungal mechanism of the native NCR044 isomer involves several key steps:

Binding to the Fungal Cell Wall: The peptide initially binds to the surface of the fungal cell.[1]

[2]

Plasma Membrane Permeabilization: It then breaches the fungal plasma membrane, leading

to a loss of turgor.[1][2]

Induction of Reactive Oxygen Species (ROS): NCR044 induces the production of ROS

within the fungal cell.[1][2]

Binding to Phosphoinositides: The peptide has been shown to bind to multiple bioactive

phosphoinositides in vitro.[1][2]

Intracellular Accumulation and Nucleolar Localization: Following membrane translocation,

NCR044 accumulates in the cytoplasm and localizes to the nucleolus.[1][2]

The efficiency of each of these steps is likely dependent on the peptide's structure. For

instance, membrane permeabilization and binding to intracellular targets could be highly

sensitive to the specific conformation of the peptide, suggesting that the different isomers may

vary in their primary mode of action.

Table 2: Functional Comparison of Potential NCR044
Disulfide Isomers
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Function
Native Isomer (Cys9-
Cys31, Cys15-Cys25)

Potential Isomers (2 and 3)

Antifungal Potency (IC50)
1.55 ± 0.21 µM against B.

cinerea[3]

Predicted to vary. Studies on

other NCR peptides show that

different isomers can have

significantly different

potencies.[6][7][8]

Membrane Permeabilization
Efficiently breaches the fungal

plasma membrane.[1][2]

The efficiency of membrane

interaction and

permeabilization is expected to

be conformation-dependent

and thus differ between

isomers.

ROS Induction
Induces ROS production in

fungal germlings.[1][2]

The level of ROS induction

may vary depending on the

isomer's interaction with

cellular components.

Phosphoinositide Binding
Binds to multiple

phosphoinositides in vitro.[1][2]

Binding affinity is likely to be

structure-dependent and could

differ among isomers.

Subcellular Localization

Accumulates in the cytoplasm

and localizes to the nucleolus.

[1][2]

The ability to translocate

across membranes and

interact with intracellular

components for specific

localization may be altered in

different isomers.

Experimental Protocols
Synthesis and Purification of NCR044 Isomers

Peptide Synthesis: NCR044 can be produced recombinantly in a host system like Pichia

pastoris or via solid-phase peptide synthesis.[1] To generate specific isomers, a directed
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disulfide bond formation strategy would be required, using orthogonal cysteine protecting

groups during chemical synthesis.

Oxidative Folding: For recombinant expression or to generate a mixture of isomers from a

reduced peptide, in vitro oxidative folding can be employed. This typically involves dissolving

the purified, reduced peptide in a folding buffer (e.g., Tris-HCl with a redox system like

glutathione) and allowing disulfide bonds to form.

Isomer Separation: The different disulfide isomers can be separated using reverse-phase

high-performance liquid chromatography (RP-HPLC), as demonstrated for NCR247 and

NCR13.[6][8]

Structural Characterization
Mass Spectrometry: To confirm the disulfide bond connectivity of each purified isomer, mass

spectrometry analysis of the intact peptide and its proteolytic (e.g., trypsin) fragments under

non-reducing and reducing conditions is performed.[8]

NMR Spectroscopy: The three-dimensional structure of each isomer can be determined

using nuclear magnetic resonance (NMR) spectroscopy. Comparing the 1H-15N HSQC

spectra of the different isomers provides a clear indication of their structural differences.[1][8]

Functional Assays
Antifungal Susceptibility Assay: The antifungal activity of each isomer is determined by

measuring the inhibition of fungal growth (e.g., B. cinerea) at various peptide concentrations.

The half-maximal inhibitory concentration (IC50) is then calculated.[3]

Membrane Permeabilization Assay: Fungal plasma membrane permeabilization can be

quantified in real-time using a fluorescent dye such as SYTOX Green, which only enters cells

with compromised membranes.

ROS Detection Assay: Intracellular ROS production in fungal cells treated with each isomer

can be measured using a ROS-sensitive fluorescent probe like 2′,7′-

dichlorodihydrofluorescein diacetate (H2DCFDA).
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Confocal Microscopy: To determine the subcellular localization of the isomers, they can be

fluorescently labeled (e.g., with Alexa Fluor) and visualized within fungal cells using time-

lapse confocal and super-resolution microscopy.[1][2]

Visualizations
Signaling Pathway of Native NCR044 Antifungal Action
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Caption: Proposed mechanism of action for the native NCR044 isomer against fungal cells.
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Caption: Workflow for the production and comparative analysis of NCR044 disulfide isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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